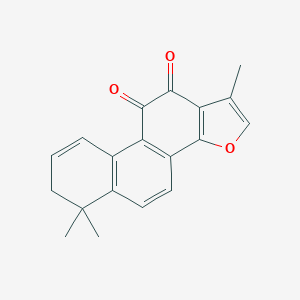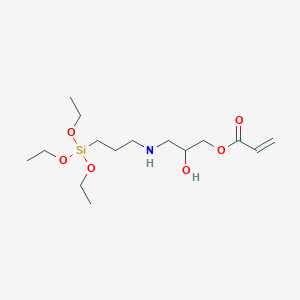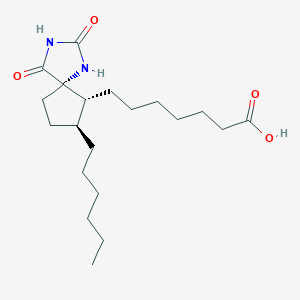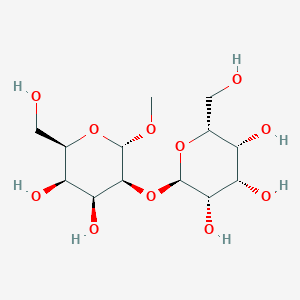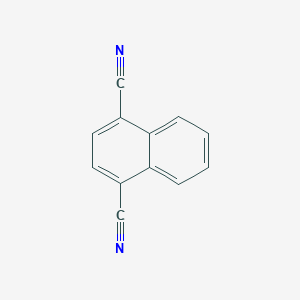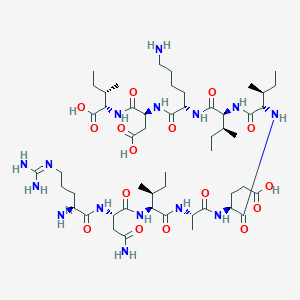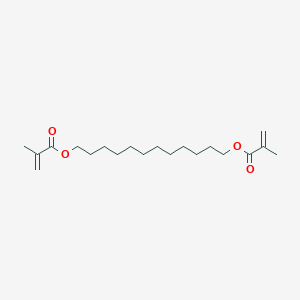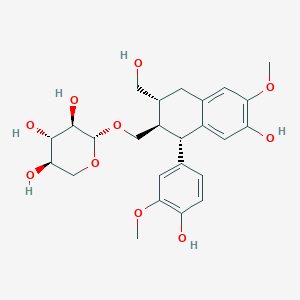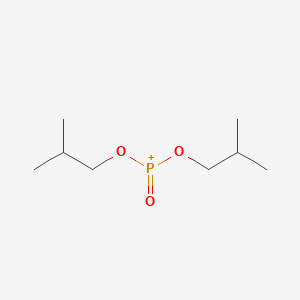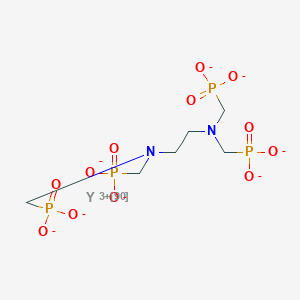
Yttrium ethylenediaminetetra(methylenephosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium ethylenediaminetetra(methylenephosphonic acid) (Y-EDTMP) is a radiopharmaceutical agent that has been used in scientific research applications. This compound is a chelating agent that has the ability to bind with yttrium-90 (Y-90), a radioisotope that emits beta particles. Y-90 is used for targeted radiation therapy which is a promising approach for the treatment of cancer.
Mecanismo De Acción
Yttrium ethylenediaminetetra(methylenephosphonic acid) binds with Y-90 and forms a complex that is selectively taken up by cancer cells. The beta particles emitted by Y-90 cause DNA damage and cell death in the cancer cells. The targeting ability of Yttrium ethylenediaminetetra(methylenephosphonic acid) reduces the exposure of healthy tissues to radiation, which reduces the side effects of radiation therapy.
Efectos Bioquímicos Y Fisiológicos
Yttrium ethylenediaminetetra(methylenephosphonic acid) has been shown to accumulate in bone tissue, liver tissue, and prostate tissue in preclinical studies. The biodistribution of Yttrium ethylenediaminetetra(methylenephosphonic acid) is dependent on the type of cancer being treated and the route of administration. Yttrium ethylenediaminetetra(methylenephosphonic acid) has a half-life of approximately 2.7 hours, which allows for targeted radiation therapy to be administered over a short period of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Yttrium ethylenediaminetetra(methylenephosphonic acid) in lab experiments include its ability to selectively target cancer cells, its short half-life, and its ability to emit beta particles. The limitations of using Yttrium ethylenediaminetetra(methylenephosphonic acid) in lab experiments include the need for specialized equipment to handle radioactive materials and the potential for radiation exposure to lab personnel.
Direcciones Futuras
For the use of Yttrium ethylenediaminetetra(methylenephosphonic acid) in scientific research include the development of new chelating agents and the optimization of the synthesis method.
Métodos De Síntesis
The synthesis of Yttrium ethylenediaminetetra(methylenephosphonic acid) involves the reaction of ethylenediaminetetraacetic acid (EDTA) with methylenephosphonic acid (MNP) and yttrium chloride. The reaction is carried out in an aqueous solution at a pH of 6-7. The resulting product is purified using ion exchange chromatography to remove any impurities. The final product is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
Yttrium ethylenediaminetetra(methylenephosphonic acid) has been used in scientific research applications as a radiopharmaceutical agent for targeted radiation therapy. The ability of Y-90 to emit beta particles makes it an ideal candidate for targeted radiation therapy. Yttrium ethylenediaminetetra(methylenephosphonic acid) has been used in preclinical studies for the treatment of bone metastases, liver cancer, and prostate cancer.
Propiedades
Número CAS |
122436-39-9 |
|---|---|
Nombre del producto |
Yttrium ethylenediaminetetra(methylenephosphonic acid) |
Fórmula molecular |
C6H12N2O12P4Y-5 |
Peso molecular |
517.97 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine;yttrium-90(3+) |
InChI |
InChI=1S/C6H20N2O12P4.Y/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-8/i;1+1 |
Clave InChI |
SIYJWCLKTLNSHT-IEOVAKBOSA-F |
SMILES isomérico |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[90Y+3] |
SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Y+3] |
SMILES canónico |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Y+3] |
Sinónimos |
(90Y)-EDTMP yttrium ethylenediaminetetra(methylenephosphonic acid) yttrium-EDTMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





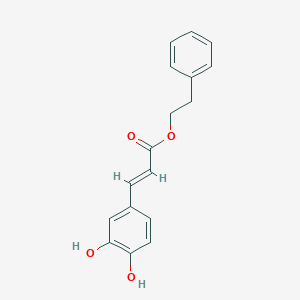
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

